N,N-dimethylpyridin-3-amine
Overview
Description
N,N-dimethylpyridin-3-amine is a compound that is structurally characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom, and two methyl groups attached to the nitrogen atom at the 3-position of the pyridine ring. This structure is a common motif in various chemical compounds that exhibit a wide range of biological and chemical properties, making it a significant subject of study in the fields of medicinal chemistry, organic synthesis, and materials science.
Synthesis Analysis
The synthesis of compounds related to N,N-dimethylpyridin-3-amine often involves complex organic reactions. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition and a stereoselective alkylation . Although this is not the direct synthesis of N,N-dimethylpyridin-3-amine, it showcases the type of methodologies that might be employed in the synthesis of related compounds.
Molecular Structure Analysis
The molecular and crystal structure of compounds similar to N,N-dimethylpyridin-3-amine can be determined using various spectroscopic and computational methods. For example, the molecular and crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine was elucidated using X-ray crystallography, revealing a monoclinic symmetry and specific intermolecular hydrogen bonding patterns . These techniques provide insights into the three-dimensional arrangement of atoms within a molecule and the interactions that stabilize the crystal structure.
Chemical Reactions Analysis
N,N-dimethylpyridin-3-amine and its derivatives can undergo various chemical reactions. For instance, the oxidative condensation of N,N-dimethylenaminones with amines to form 1,4-dihydropyridines represents a novel reaction that features an unusual oxidation process . Additionally, the reactions of N,N-dialkylpyridylcarboxylic amides with lithium amides demonstrate regioselective lithiation, which is a useful method for the synthesis of disubstituted pyridines . These reactions are significant for the functionalization and diversification of the pyridine core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethylpyridin-3-amine derivatives can be studied using spectroscopic methods such as FTIR and Raman spectroscopy. The FTIR and Raman spectra of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine were recorded and analyzed to assign vibrational frequencies and compare them with theoretical frequencies computed by DFT calculations . Such studies are crucial for understanding the vibrational modes of the compound and its electronic structure, which are related to its reactivity and physical properties.
Scientific Research Applications
Use as a Catalyst in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: DMAP-based ionic liquids have been used as catalysts for the synthesis of indoles and 1H-tetrazoles . This method is environmentally friendly, requiring only minimum catalyst loading .
- Methods of Application: The synthesis of indoles is facilitated via Fischer indole synthesis, and 1H-tetrazoles are synthesized via click chemistry . The reaction was carried out under a solvent-free environment .
- Results or Outcomes: The use of DMAP-based ionic liquids as catalysts has led to the facile synthesis of indoles and 1H-tetrazoles .
Synthesis of N,N-Dimethylaminopyridines
- Scientific Field: Organic Chemistry
- Summary of Application: A novel one-pot procedure has been proposed for the synthesis of 2- and 4- (dimethylamino)pyridines from commercially available aminopyridines .
- Methods of Application: The transformation of aminopyridines to N,N-dimethylaminopyridines is achieved through intermediate pyridyl trifluoromethanesulfonates . The reaction is accelerated under microwave irradiation .
- Results or Outcomes: The procedure provides high yields of the target products, and it can be regarded as an alternative to the known methods of synthesis of N,N-dimethylpyridin-4-amine (DMAP) widely used as base catalyst in organic synthesis .
Evaluation of Physical Properties via Molecular Dynamics Simulations
- Scientific Field: Physical Chemistry
- Summary of Application: DMAP-based ionic liquids have been evaluated for their physical properties using molecular dynamics simulations . This method provides valuable insights into the structural and transport properties of these ionic liquids .
- Methods of Application: The stability of the compound is evaluated via binding energy calculations using an MP2 method . Moreover, thermal studies (TGA, DTG and DSC) of DMAP-ILs have also been carried out to elicit their stability for temperature dependent reactions .
- Results or Outcomes: The application of molecular dynamics simulations has provided valuable insights into the structural and transport properties of these ionic liquids .
Use as a Green Alternative to Traditional Solvents in Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: The last few decades have seen a rapid increase in the use of ionic liquids (ILs) as a green alternative to traditional solvents in organic synthesis . The use of ILs as catalysts has also increased in recent years .
- Methods of Application: Herein we the report synthesis of new N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids (ILs) as new and efficient catalysts for the facile synthesis of indoles (via Fischer indole synthesis), and 1H-tetrazoles (via click chemistry) . The method is environmentally friendly, requiring only minimum catalyst loading (0.2 equiv. for Fischer indole synthesis) . In the case of 1H-tetrazole formation (via click chemistry), the reaction was carried out under a solvent free environment .
- Results or Outcomes: Moreover, thermal studies (TGA, DTG and DSC) of DMAP-ILs have also been carried out to elicit their stability for temperature dependent reactions . Application of molecular dynamics simulations provided valuable insights into the structural and transport properties of these ionic liquids . An MP2 method was applied to evaluate
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9(2)7-4-3-5-8-6-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDHEXUPBRMUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171564 | |
Record name | 3-Pyridinamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethylpyridin-3-amine | |
CAS RN |
18437-57-5 | |
Record name | 3-Pyridinamine, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018437575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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